molecular formula C16H10N2O8 B14401141 1,2-Benzenedicarboxylic acid, 3,3'-azobis-

1,2-Benzenedicarboxylic acid, 3,3'-azobis-

Cat. No.: B14401141
M. Wt: 358.26 g/mol
InChI Key: TTZXAPYVQSZWTD-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 3,3’-azobis- is a chemical compound that belongs to the class of organic compounds known as dicarboxylic acids and derivatives. This compound is characterized by the presence of two carboxylic acid groups attached to a benzene ring, along with an azo group (-N=N-) linking two benzene rings. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 3,3’-azobis- typically involves the reaction of 1,2-benzenedicarboxylic acid with an azo compound under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1,2-Benzenedicarboxylic acid, 3,3’-azobis- is often scaled up using continuous flow reactors. This allows for the efficient and consistent production of the compound. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 3,3’-azobis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amines are the primary products.

    Substitution: Esters or amides are commonly formed.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 3,3’-azobis- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 3,3’-azobis- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in cellular processes, such as enzyme activity or gene expression.

Comparison with Similar Compounds

1,2-Benzenedicarboxylic acid, 3,3’-azobis- can be compared with other similar compounds, such as:

    Phthalic acid: Another dicarboxylic acid with similar structural features but without the azo group.

    Isophthalic acid: A dicarboxylic acid with carboxylic groups in the meta position.

    Terephthalic acid: A dicarboxylic acid with carboxylic groups in the para position.

The presence of the azo group in 1,2-Benzenedicarboxylic acid, 3,3’-azobis- makes it unique and imparts distinct chemical properties that are not observed in the other compounds.

Properties

Molecular Formula

C16H10N2O8

Molecular Weight

358.26 g/mol

IUPAC Name

3-[(2,3-dicarboxyphenyl)diazenyl]phthalic acid

InChI

InChI=1S/C16H10N2O8/c19-13(20)7-3-1-5-9(11(7)15(23)24)17-18-10-6-2-4-8(14(21)22)12(10)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)

InChI Key

TTZXAPYVQSZWTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N=NC2=CC=CC(=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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